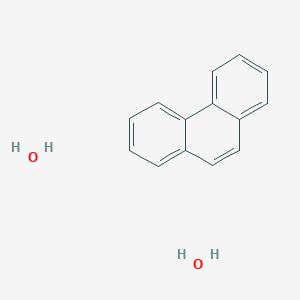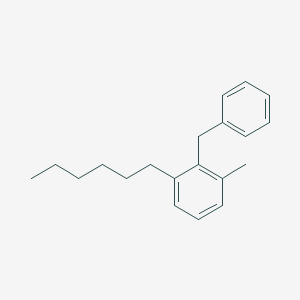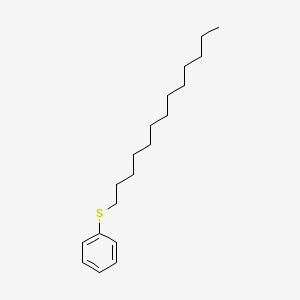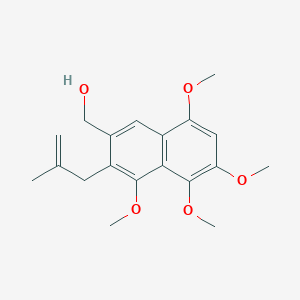
Phenanthrene--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene–water (1/2) is a compound consisting of phenanthrene and water in a 1:2 ratio. Phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₀. It is composed of three fused benzene rings, forming a planar structure. Phenanthrene is a colorless, crystalline solid that is nearly insoluble in water but soluble in organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . The compound is used in various industrial applications, including the production of dyes, plastics, pesticides, explosives, and drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene can be synthesized through various methods, including the dehydrogenation of certain hydrocarbons and the cyclization of stilbene derivatives. One common method involves the cyclization of 2-phenyl-1,3-butadiene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, phenanthrene is often obtained as a by-product of coal tar distillation. The coal tar is subjected to fractional distillation, and phenanthrene is isolated from the middle oil fraction. The isolated phenanthrene is then purified through recrystallization.
Analyse Chemischer Reaktionen
Phenanthrene undergoes various chemical reactions, primarily at the 9 and 10 positions of its structure . Some of the key reactions include:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and raney nickel.
Halogenation: Electrophilic halogenation with bromine produces 9-bromophenanthrene.
Sulfonation: Aromatic sulfonation with sulfuric acid yields 2 and 3-phenanthrenesulfonic acids.
Ozonolysis: Ozonolysis of phenanthrene results in the formation of diphenylaldehyde.
Wissenschaftliche Forschungsanwendungen
Phenanthrene–water (1/2) has several scientific research applications:
Wirkmechanismus
Phenanthrene exerts its effects through various molecular mechanisms. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cell signaling pathways. Phenanthrene has been shown to inhibit certain ion channels, such as the hERG potassium channel, which can affect cardiac function . Additionally, phenanthrene can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, potentially leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene is similar to other polycyclic aromatic hydrocarbons, such as anthracene and naphthalene. it has unique properties that distinguish it from these compounds:
Anthracene: Like phenanthrene, anthracene consists of three fused benzene rings, but its rings are arranged linearly rather than angularly.
Phenanthrene’s unique angular structure and its specific reactivity at the 9 and 10 positions make it distinct from other polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
919080-10-7 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
phenanthrene;dihydrate |
InChI |
InChI=1S/C14H10.2H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-10H;2*1H2 |
InChI-Schlüssel |
WSTQGCPEQHYNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)



![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)


